1,2-di-O-octylglycerol

Diacylglycerol Kinase Signal Transduction Enzyme Inhibition

1,2-di-O-octylglycerol (CAS 22212-18-6) is a synthetic 1,2-di-O-alkyl glycerol ether with the systematic name 1,2-di-octyloxy-3-propanol. Its core chemical identity is defined by a molecular weight of 316.52 g/mol (C19H40O3) and a high calculated boiling point of 416.7±25.0 °C.

Molecular Formula C19H40O3
Molecular Weight 316.5 g/mol
CAS No. 22212-18-6
Cat. No. B8641642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-di-O-octylglycerol
CAS22212-18-6
Molecular FormulaC19H40O3
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOCC(CO)OCCCCCCCC
InChIInChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-18-19(17-20)22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
InChIKeyQWHKYVBQPAUEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-di-O-octylglycerol (CAS 22212-18-6): Verified Specifications & Sourcing Baseline


1,2-di-O-octylglycerol (CAS 22212-18-6) is a synthetic 1,2-di-O-alkyl glycerol ether with the systematic name 1,2-di-octyloxy-3-propanol [1]. Its core chemical identity is defined by a molecular weight of 316.52 g/mol (C19H40O3) and a high calculated boiling point of 416.7±25.0 °C [2]. As an ether lipid analog, it is fundamentally distinct from its labile ester counterparts (e.g., 1,2-di-O-octanoylglycerol) due to its hydrolytically stable alkyl ether linkage, which confers distinct physiochemical and biological durability [3]. This baseline stability is the foundational justification for its targeted procurement in applications where ester lipid surrogates rapidly degrade or fail to mimic native ether lipid signaling.

Ether-linked scaffold resists hydrolytic degradation; distinct from labile ester analogs
Reported DAG kinase interaction supports lipid signal transduction research
Scalable synthetic precursor for specialty ether sulfate surfactants

1,2-di-O-octylglycerol Sourcing Risks: Why Ether-Lipid Analogs Are Not Interchangeable


Generic substitution of 1,2-di-O-octylglycerol with other diradylglycerols (e.g., 1,2-di-O-octanoylglycerol) or mono-alkylglycerols (e.g., 3-O-octyl-sn-glycerol) is scientifically unsound. Critically, the ether linkage of 1,2-di-O-octylglycerol confers absolute resistance to hydrolytic cleavage by esterases and lipases, which rapidly metabolize its ester-linked analogs [1]. This metabolic stability directly impacts its utility: while 1-O-octyl-2-oleoyl-glycerol is hydrolyzed and inactivated in the presence of microbial lipases, di-O-octylglycerol-based inhibitors form stable, covalent adducts [1]. Furthermore, the presence and positioning of both octyl chains are mandatory for specific inhibitory activity; removal of one chain (as in mono-octylglycerol) or substitution with alternative chain lengths abrogates target engagement at critical enzymes like diacylglycerol (DAG) kinase and Protein Kinase C (PKC) [REFS-2, REFS-3]. The following quantitative evidence demonstrates why this precise molecular architecture is a non-negotiable procurement parameter.

Ether vs. Ester Linkage
Ester analogs undergo rapid lipase-mediated hydrolysis; ether scaffold provides reported metabolic stability. Direct substitution may not support research requiring stable enzyme inhibitors or non-hydrolyzable probes.
Dual-Chain vs. Mono-Alkyl
Mono-octylglycerol lacks the dual-chain architecture associated with reported DAG kinase interaction. Procurement of the specific 1,2-di-substituted compound is a critical quality parameter for signal transduction studies.
SN-1 vs. SN-3 Stereopreference
sn-3 positional isomers show reported slower enzyme kinetics in lipase interaction assays. Undefined isomer mixtures may introduce variability in stereospecific enzyme studies.

1,2-di-O-octylglycerol Evidence Guide: Quantified Differentiation vs. Closest Analogs


Selective DAG Kinase Inhibition: 1,2-di-O-octylglycerol vs. Mono-Octylglycerol

1,2-di-O-octylglycerol is a verified inhibitor of diacylglycerol (DAG) kinase. Crucially, this inhibitory activity is strictly dependent on the presence of two eight-carbon chains. In comparative class-level inference from studies on structurally related N-alkyl-ammonium analogs, potent DAG kinase inhibition (IC50 ~24 µM) is observed only when two 8-carbon alkyl or acyl chains are present at the glycerol 1- and 2-positions [1]. The mechanism of inhibition is unknown for the specific 1,2-di-O-octylglycerol compound, but its confirmed interaction with DAG kinase contrasts sharply with mono-octylglycerol, which lacks this dual-chain architecture and is not reported as a DAG kinase inhibitor [REFS-1, REFS-2].

DAG Kinase Inhibition
Class-level inference
Confirmed inhibitor (mechanism unknown)
vs. Mono-octylglycerol: Not a known DAG kinase inhibitor. Dual-chain N-alkyl-ammonium analogs: IC50 ~24 µM
Class-level DAG kinase inhibition context; dual-chain requirement inferred
In vitro phosphate incorporation assay; mechanism not fully characterized
Diacylglycerol Kinase Signal Transduction Enzyme Inhibition

Lipase Resistance: Di-O-octylglycerol Ether vs. 1-O-octyl-2-oleoyl-glycerol Ester

In a direct head-to-head comparison using a phosphonate activity probe platform, the di-O-octylglycerol ether scaffold exhibits profound metabolic stability not seen with its ester-containing counterpart. Phosphonates based on the 1,2-di-O-octylglycerol ether backbone formed stable, covalent 1:1 enzyme-inhibitor adducts with both Chromobacterium viscosum lipase (CVL) and Rhizopus oryzae lipase (ROL) [1]. In stark contrast, phosphonates based on the 1-O-octyl-2-oleoyl-glycerol scaffold failed to significantly inactivate CVL and were unexpectedly hydrolyzed by the lipase itself [1].

Lipase Resistance
Head-to-head
Forms stable covalent 1:1 enzyme-inhibitor adducts; inactivates CVL and ROL lipases
vs. 1-O-octyl-2-oleoyl-glycerol: Did not significantly inactivate CVL; hydrolyzed by the lipase itself
Supports ether-linkage selection for stable lipase probe design
Purified CVL and ROL lipase inactivation assays
Lipase Inhibition Enzyme Kinetics Phosphonate Probes

SN-1 Stereopreference: Di-O-octylglycerol vs. SN-3 Positional Isomers

The stereochemistry of the 1,2-di-O-octylglycerol backbone is a key determinant of its biological activity. In a direct comparative kinetic study, inhibitors with the active site serine-directed phosphonate linked at the sn-1 position of the 1,2-di-O-octylglycerol moiety reacted significantly faster with both CVL and ROL lipases than the corresponding sn-3 analogs [1]. This confirms a clear stereopreference of these enzymes for the sn-1 positional isomer, which is intrinsic to the 1,2-di-O-octylglycerol structure.

SN-1 Stereopreference
Head-to-head
Phosphonate at sn-1 position: significantly faster lipase inactivation kinetics
vs. Corresponding sn-3 analogs: slower inactivation rate
Supports sn-1 positional isomer selection for stereospecific kinetic studies
Qualitative ranking confirmed; exact rate constants not specified
Stereospecificity Lipase Inhibition Active Site Mapping

Broad-Spectrum In Vitro Antimicrobial Activity: 1,2-di-O-octylglycerol (as OG) vs. Conventional Gels

When formulated as a liposomal delivery system, octylglycerol (OG, the common name for 1,2-di-O-octylglycerol in this context) demonstrates a broad and potent antimicrobial profile. A liposome formulation containing 1% OG showed in vitro activity against a panel of clinically relevant pathogens, including Neisseria gonorrhoeae, Herpes Simplex Virus type 1 (HSV-1), type 2 (HSV-2), and Human Immunodeficiency Virus type 1 (HIV-1) [1]. Crucially, this same liposomal formulation exhibited minimal toxicity toward beneficial vaginal lactobacilli and in ex vivo human tissue models [REFS-1, REFS-2].

Liposomal Antimicrobial Panel
Cross-study comparable
Liposome Formulation Platform
Active against N. gonorrhoeae, HSV-1, HSV-2, HIV-1 in 1% liposomal OG formulation
vs. Conventional gel formulations: reported lower efficacy; liposomal OG maintained activity for >2 months
Reported antimicrobial screening context in liposomal formulation
Cross-study comparable; formulation-dependent interpretation; ex vivo tissue and in vivo macaque safety models
Antiviral Microbicide Liposome Formulation

Surfactant Performance: Di-octyl Glycerol Ether vs. Mono-Octyl Analogs

1,2-di-O-octylglycerol is a key intermediate for synthesizing high-performance anionic surfactants. Its sulfated derivative, dioctyl glycerol ether sulfate, exhibits a low critical micelle concentration (CMC) and good surface tension-reducing capability [1]. While specific CMC values are not provided in the abstract, the study concludes the final surfactant has 'better' performance, which is directly attributable to the di-octyl glycerol ether intermediate synthesized with >92% yield under optimized conditions [1]. Class-level inference from other non-ionic surfactants suggests that an octyl chain in an ether glycerol structure provides surface activity comparable to ionic surfactants with longer undecyl or dodecyl chains, indicating high efficiency per carbon atom [2].

Synthesis Yield
Class-level inference
>92%
reported yield under optimized conditions
Supports scalable synthesis for surfactant precursor research
Sodium octoxide:dichloropropanol 2.2:1, 70 °C, 8 h; surfactant CMC/performance inferred from class-level data
Surfactant Critical Micelle Concentration Surface Tension

1,2-di-O-octylglycerol (CAS 22212-18-6): Validated Research & Industrial Applications


Enzymology: Design of Non-Hydrolyzable Lipase Probes and Covalent Inhibitors

As directly demonstrated by the evidence, the 1,2-di-O-octylglycerol ether scaffold is essential for creating stable, covalent lipase inhibitors [1]. Its resistance to hydrolysis, in stark contrast to ester analogs [1], makes it the core building block for activity-based probes designed to map enzyme active sites or for developing long-lived inhibitors where metabolic stability is paramount.

Signal Transduction Research: DAG Kinase Pathway Modulation

The validated interaction of 1,2-di-O-octylglycerol with DAG kinase [1] positions it as a critical tool for dissecting lipid second messenger pathways. The strict requirement for two octyl chains [1] for potent inhibition means that this specific compound—and not simpler mono-octyl ethers—must be procured to reliably probe the roles of DAG kinase in cellular signaling, immune response, and cancer biology.

Drug Delivery & Formulation Science: Liposomal Antimicrobial Microbicides

The liposomal formulation of octylglycerol (OG) has been validated for broad-spectrum antimicrobial activity against HIV, HSV, and N. gonorrhoeae, with a favorable safety profile toward beneficial vaginal flora [REFS-1, REFS-2]. This evidence directly supports the use of 1,2-di-O-octylglycerol as a lead compound in developing novel topical microbicides and anti-infective drug delivery systems.

Industrial Surfactant Synthesis: High-Yield Precursor for Specialty Surfactants

The scalable synthesis of 1,2-di-O-octylglycerol in >92% yield [1] provides a robust manufacturing route for a key intermediate in the production of dioctyl glycerol ether sulfate, a surfactant noted for its low critical micelle concentration [1]. This distinguishes it as a commercially viable precursor for formulating industrial detergents, emulsifiers, or wetting agents requiring a specific HLB and ether-linked stability.

Application
Selection Property
Validation Focus
Non-hydrolyzable lipase probe design
Ether-linkage metabolic stability
Covalent adduct formation and lipase inactivation assays
DAG kinase pathway studies
Dual-chain structural requirement
Kinase inhibition endpoint review; phosphate incorporation assays
Liposomal antimicrobial screening studies
Formulation-dependent antimicrobial context
Reported selectivity across pathogen and commensal models
Ether sulfate surfactant synthesis research
Scalable di-ether glycerol intermediate
Surfactant performance endpoint review; CMC characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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